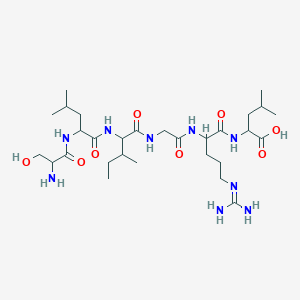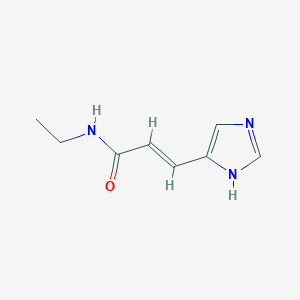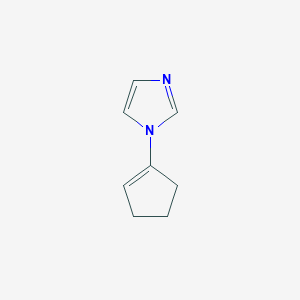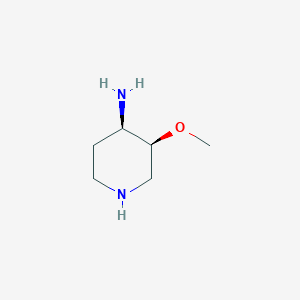![molecular formula C15H11IN2O B12821264 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Métodos De Preparación
The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. For instance, 2-phenylimidazo[1,2-a]pyridine can be added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath .
Análisis De Reacciones Químicas
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can undergo substitution reactions, particularly at the benzylic position, via an SN1 pathway.
Radical Reactions: The compound can be functionalized through radical reactions using transition metal catalysis.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry and pharmaceutical chemistry. It is used as a scaffold for the synthesis of various derivatives that exhibit biological activities. For example, imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities in oxidation reactions . Additionally, these compounds are explored for their potential use in medicinal chemistry due to their ability to interact with biological targets .
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in nucleophilic and electrophilic reactions, facilitating its binding to specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development .
Comparación Con Compuestos Similares
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C15H11IN2O |
|---|---|
Peso molecular |
362.16 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Clave InChI |
WOJSTFCOYDTRJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


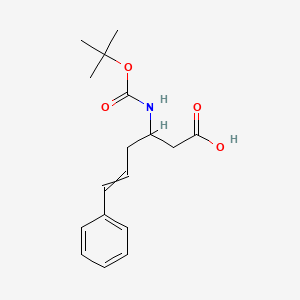
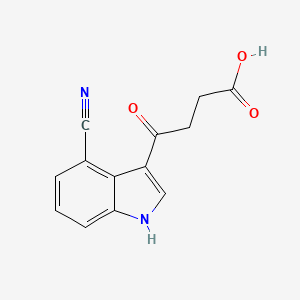

![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
